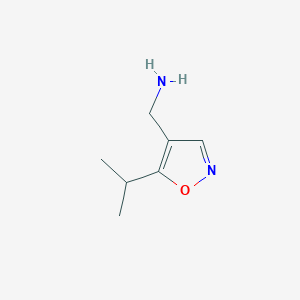

(5-Isopropylisoxazol-4-yl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H12N2O |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

(5-propan-2-yl-1,2-oxazol-4-yl)methanamine |

InChI |

InChI=1S/C7H12N2O/c1-5(2)7-6(3-8)4-9-10-7/h4-5H,3,8H2,1-2H3 |

InChI Key |

CWJDRUNASHEDBO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=NO1)CN |

Origin of Product |

United States |

Synthetic Methodologies for 5 Isopropylisoxazol 4 Yl Methanamine and Its Derivatives

Classical and Established Synthetic Routes for Aminomethylisoxazoles

The synthesis of aminomethylisoxazoles, including the target compound, is typically achieved through two main approaches: building the isoxazole (B147169) ring with the necessary precursors for the aminomethyl group already in place, or by functional group manipulation on a pre-formed isoxazole scaffold.

Cycloaddition Reactions in Isoxazole Ring Formation

The formation of the isoxazole ring is a cornerstone of the synthesis. Among the most powerful methods is the 1,3-dipolar cycloaddition, which offers a direct route to the five-membered heterocyclic system. wikipedia.orgresearchgate.net

The Huisgen 1,3-dipolar cycloaddition is a primary and highly efficient method for constructing the isoxazole nucleus. wikipedia.org This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, which is typically an alkene or an alkyne. wikipedia.orgedu.krd

To synthesize a 5-isopropyl-substituted isoxazole, a nitrile oxide bearing the isopropyl group would be reacted with an appropriate three-carbon dipolarophile. The in situ generation of nitrile oxides from aldoximes is a common and practical approach. researchgate.netmdpi.com For instance, the dehydrogenation of an aldoxime by an oxidizing agent like chloramine-T can produce the nitrile oxide, which is then immediately trapped by the dipolarophile. researchgate.net

The general reaction scheme is as follows:

Step 1: Formation of Nitrile Oxide: An aldoxime is oxidized to generate the corresponding nitrile oxide.

Step 2: Cycloaddition: The nitrile oxide reacts with an alkyne or alkene to form the isoxazole or isoxazoline (B3343090) ring, respectively. mdpi.com

The regioselectivity of the cycloaddition is a key factor, and it is influenced by both steric and electronic effects of the substituents on both the nitrile oxide and the dipolarophile.

| Reactant 1 (1,3-Dipole Precursor) | Reactant 2 (Dipolarophile) | Key Conditions | Product Type |

| Aldoxime | Alkene/Alkyne | In situ nitrile oxide generation (e.g., via oxidation) | Isoxazoline/Isoxazole |

Functional Group Transformations and Derivatization from Precursors

Once the 5-isopropylisoxazole core is established, the introduction of the aminomethyl group at the 4-position is achieved through various functional group transformations.

Reductive amination is a widely used and effective method for synthesizing amines from carbonyl compounds. scispace.comorganic-chemistry.org In the context of (5-Isopropylisoxazol-4-yl)methanamine synthesis, this would typically involve the reaction of 5-isopropylisoxazole-4-carbaldehyde with an amine source, followed by reduction of the intermediate imine.

The process can be carried out in a stepwise manner or as a direct, one-pot reaction. redalyc.org A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH4) and sodium triacetoxyborohydride (B8407120) being common choices due to their selectivity and mild reaction conditions. organic-chemistry.orgscribd.comchemrxiv.org

| Starting Material | Reagents | Reducing Agent | Product |

| 5-Isopropylisoxazole-4-carbaldehyde | Ammonia (B1221849) or amine source | Sodium borohydride, Sodium triacetoxyborohydride | This compound |

Alternatively, the reduction of other nitrogen-containing functional groups at the 4-position, such as a nitrile or an oxime, can also yield the desired aminomethyl group.

Another synthetic route involves the nucleophilic substitution of a halogenated isoxazole precursor. This method would start with a 4-(halomethyl)-5-isopropylisoxazole intermediate, such as 4-(chloromethyl)- or 4-(bromomethyl)-5-isopropylisoxazole.

This halogenated intermediate can then react with an amine source, like ammonia or a protected amine equivalent, to introduce the amino group. This is a standard SN2 reaction, where the amine acts as the nucleophile, displacing the halide.

| Isoxazole Intermediate | Aminating Agent | Reaction Type | Product |

| 4-(Halomethyl)-5-isopropylisoxazole | Ammonia, Phthalimide, etc. | Nucleophilic Substitution | This compound |

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like isoxazole derivatives in a single step from three or more starting materials. nih.govresearchgate.net These reactions are highly valued in medicinal and organic chemistry for their ability to rapidly generate libraries of structurally diverse compounds. nih.govscielo.br

For the synthesis of isoxazole analogues, a one-pot reaction between an aldehyde, a β-ketoester (like methyl acetoacetate), and hydroxylamine (B1172632) hydrochloride can be employed. nih.govresearchgate.net The choice of the initial aldehyde and ketoester would determine the substitution pattern on the final isoxazole ring. While this method is powerful for creating substituted isoxazoles, achieving the specific 4-aminomethyl-5-isopropyl substitution pattern might require a carefully chosen set of starting materials or further derivatization. Isocyanide-based MCRs, such as the Ugi or Passerini reactions, are also powerful tools for generating peptide-like scaffolds and could be adapted for the synthesis of isoxazole derivatives with amino functionalities. mdpi.com

| Reactant A | Reactant B | Reactant C | Catalyst/Solvent | Product Type |

| Aldehyde | β-Ketoester | Hydroxylamine | Green solvents (e.g., fruit juices), Ionic Liquids | Substituted Isoxazoles |

Modern and Sustainable Synthesis Approaches for Isoxazole Amines

Green Chemistry Protocols

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like isoxazole amines to minimize hazardous waste and energy consumption. abap.co.in These protocols offer numerous benefits over conventional methods, including enhanced reaction rates, higher selectivity, and improved product yields. abap.co.in

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient production of isoxazole derivatives. nveo.orgnveo.org This technique utilizes microwave irradiation to provide rapid and uniform heating, which can dramatically enhance reaction rates, leading to higher product yields in significantly shorter timeframes compared to conventional heating methods. abap.co.innveo.orgresearchgate.net For instance, the synthesis of certain 5-(substituted phenyl)-3-phenylisoxazoles, which requires 6-8 hours using conventional heating for yields of 58-69%, can be completed in just 6-10 minutes with improved yields of 67-82% under microwave irradiation. researchgate.net

The benefits of microwave-assisted synthesis include:

Rapid Heating: Allows for faster reaction times. nveo.org

Enhanced Reaction Rates: Accelerates chemical transformations. nveo.org

Improved Yields: Often provides higher quantities of the desired product. abap.co.in

Cleaner Reactions: Reduces the formation of by-products, simplifying purification. abap.co.innveo.org

| Method | Reaction Time | Yield (%) |

|---|---|---|

| Conventional Heating | 6-8 hours | 58-69% |

| Microwave Irradiation | 6-10 minutes | 67-82% |

This method is applicable for various steps in isoxazole synthesis, including the cyclization of chalcones with hydroxylamine hydrochloride. nveo.orgresearchgate.net The use of microwave energy at specific power levels, such as 210W, has been reported for the successful synthesis of novel isoxazole derivatives. nveo.org

Eliminating volatile and often toxic organic solvents is a cornerstone of green chemistry. Solvent-free, or solid-state, synthesis offers a cleaner, more economical, and efficient alternative. tandfonline.com Techniques such as ball-milling (mechanochemistry) have been successfully developed for the synthesis of 3,5-isoxazoles from terminal alkynes and hydroxyimidoyl chlorides without the need for a solvent. nih.govrsc.org This approach not only mitigates environmental impact but can also simplify work-up and purification procedures. nih.gov

Key features of solvent-free isoxazole synthesis include:

Use of Solid Supports: Basic alumina (B75360) can be used as a solid support, which also eliminates the need for an external base. tandfonline.com

Mechanochemistry: Ball-milling allows for reactions to occur in the solid state, often with high efficiency and scalability. nih.govrsc.org

Catalyst-Free Options: Some solvent-free methods can proceed without a catalyst, further simplifying the reaction system. rsc.orgresearchgate.net

For example, a scalable mechanochemical 1,3-dipolar cycloaddition has been developed that produces 3,5-isoxazole derivatives in moderate to excellent yields. nih.gov This method avoids the use of traditional solvents and can be reproduced on a gram scale without extending the milling time. rsc.org

Water is an ideal green solvent due to its low cost, non-toxicity, and environmental friendliness. researchgate.net The synthesis of isoxazole derivatives in aqueous media has been shown to be highly efficient, often proceeding under mild reaction conditions without the need for a catalyst. nih.govmdpi.com For example, 5-arylisoxazole derivatives can be synthesized from 3-(dimethyl-amino)-1-arylprop-2-en-1-ones and hydroxylamine hydrochloride in water, offering advantages of easy work-up and high yields. researchgate.netmdpi.com

The synthesis of 3,4,5-trisubstituted isoxazoles has also been achieved in an aqueous medium via a [3 + 2]-cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds. nih.gov Using a solvent mixture of 95% water and 5% methanol, these reactions can be completed within 1-2 hours at room temperature. nih.gov

| Reactants | Conditions | Product Type | Advantages |

|---|---|---|---|

| 3-(dimethylamino)-1-arylprop-2-en-1-ones + Hydroxylamine hydrochloride | Water, 50°C, 2h, catalyst-free | 5-arylisoxazoles researchgate.net | Easy work-up, mild conditions, high yields mdpi.com |

| Nitrile oxides + 1,3-dicarbonyl compounds | 95% Water/5% Methanol, DIPEA, RT, 1-2h | 3,4,5-trisubstituted isoxazoles nih.gov | Fast, environmentally friendly nih.gov |

A novel and sustainable approach in catalysis involves using materials derived from agricultural waste. civilenvironjournal.com These bio-based catalysts are attractive because they are renewable, inexpensive, and can reduce reliance on catalysts derived from finite resources. tandfonline.com Water extracts of agro-waste ash, which are basic in nature, have been employed as efficient non-conventional solvents and catalysts in various organic reactions. researchgate.net

Specifically, in isoxazole synthesis, the water extract of lemon fruit shell ash (WELFSA) has been successfully used as an eco-friendly catalyst. researchgate.net This method allows for the synthesis of 3-methyl-4-(hetero)aryl methyleneisoxazole-5(4H)-one derivatives in a glycerol (B35011) solvent medium. researchgate.net The use of such catalysts aligns with green chemistry principles by valorizing waste materials and avoiding toxic, metal-based catalysts. civilenvironjournal.com The catalytic activity of these ashes often stems from their composition of metal oxides and carbonates, such as K₂O, K₂CO₃, and CaO. researchgate.net

Transition Metal-Catalyzed Methodologies for Isoxazole Construction

Transition metal catalysis has become a cornerstone in the synthesis and functionalization of isoxazoles, offering powerful and versatile routes to complex molecular architectures. researchgate.netresearchgate.net Catalysts based on metals such as palladium, gold, copper, rhodium, and cobalt have played a pivotal role in developing new synthetic strategies. researchgate.netrsc.orgmdpi.com These methods are often employed to avoid the harsh acidic or basic conditions that can degrade the isoxazole ring. mdpi.com

Transition metal-catalyzed reactions for isoxazole synthesis include:

Cycloaddition Reactions: Copper(I) and Ruthenium(II) are commonly used to catalyze the [3+2] cycloaddition between alkynes and nitrile oxides, which is a fundamental method for constructing the isoxazole ring. rsc.org While effective, efforts are ongoing to develop metal-free alternatives to address the cost and toxicity associated with these metals. rsc.org

Ring-Opening and Functionalization: Transition metals can catalyze the cleavage of the N-O bond in the isoxazole ring, allowing it to act as a versatile building block for other nitrogen-containing heterocycles. researchgate.netrsc.org For instance, Cp*Co(III) catalysts have been used in the [4+1] annulation of sulfoxonium ylides with anthranils (benzisoxazoles) to synthesize indole (B1671886) scaffolds. researchgate.net

Electrophilic Cyclization: Gold(III) chloride (AuCl₃) has been shown to catalyze the cycloisomerization of α,β-acetylenic oximes to produce substituted isoxazoles under moderate conditions. organic-chemistry.org Similarly, palladium-catalyzed processes are used to elaborate 4-iodoisoxazoles into more complex, highly substituted derivatives like Valdecoxib. nih.gov

C-H Functionalization: Rhodium(III) catalysis has been developed for the direct ortho-alkynylation of isoxazoles, demonstrating the ability to functionalize the pre-formed ring system directly. researchgate.net

These methodologies provide chemists with precise control over regioselectivity and allow for the synthesis of a wide array of functionalized isoxazoles that would be difficult to access through classical methods. researchgate.netrsc.org

Chemo- and Regioselective Considerations in the Synthesis of this compound

The construction of the this compound scaffold presents significant challenges in controlling chemo- and regioselectivity. The primary goals are the regioselective formation of the isoxazole ring with the desired substitution pattern and the selective introduction of the methanamine group at the C4 position.

A common and versatile method for isoxazole synthesis is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. The regioselectivity of this reaction is governed by both steric and electronic factors of the reactants. To achieve the desired 5-isopropyl-4-substituted isoxazole core, a carefully chosen isopropyl-substituted nitrile oxide and a suitable alkyne bearing a precursor to the methanamine group are required. The regiochemical outcome can often be a mixture of isomers, necessitating careful optimization of reaction conditions to favor the desired product.

Alternatively, functionalization of a pre-formed 5-isopropylisoxazole ring at the C4 position is a viable strategy. This can be achieved through electrophilic substitution reactions, such as formylation or acylation, at the C4 position. The resulting 4-formyl- or 4-acyl-5-isopropylisoxazole can then be converted to the desired methanamine via reductive amination. This two-step approach offers excellent control over regioselectivity.

Reductive amination of the 4-formyl-5-isopropylisoxazole intermediate with a suitable amine source, such as ammonia or a protected amine equivalent, in the presence of a reducing agent, provides a direct route to the target compound. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. The choice of reducing agent and reaction conditions is crucial to avoid over-alkylation or reduction of the isoxazole ring.

Table 1: Regioselective Synthesis Strategies for 4-Substituted Isoxazoles

| Strategy | Key Transformation | Reactants | Regiochemical Control |

| 1,3-Dipolar Cycloaddition | Isoxazole ring formation | Nitrile oxide and alkyne | Steric and electronic effects of substituents |

| C4-Functionalization | Electrophilic substitution | 5-Isopropylisoxazole and formylating/acylating agent | Inherent reactivity of the isoxazole ring |

| Reductive Amination | Amine formation | 4-Formyl-5-isopropylisoxazole and amine source | Chemoselective reduction of the imine intermediate |

Enantioselective Synthesis Approaches for Chiral this compound Derivatives

The development of enantioselective methods for the synthesis of chiral derivatives of this compound is of significant interest, as chirality often plays a crucial role in the biological activity of pharmaceutical compounds. Two primary strategies can be envisioned: the enantioselective synthesis of a chiral side chain followed by its attachment to the isoxazole core, or the asymmetric transformation of a prochiral precursor.

One promising approach involves the asymmetric reduction of a suitable ketone precursor. For instance, a 4-acyl-5-isopropylisoxazole could be subjected to enantioselective reduction using a chiral reducing agent, such as a chiral oxazaborolidine catalyst (CBS reduction) or a chiral metal complex (e.g., Noyori's ruthenium-BINAP catalyst), to yield a chiral alcohol. Subsequent conversion of the alcohol to the amine with retention of stereochemistry would provide the desired chiral methanamine derivative.

Another strategy is the asymmetric amination of a prochiral enolate or a related nucleophile derived from a 4-substituted-5-isopropylisoxazole. This could potentially be achieved using a chiral amine source or a chiral catalyst that directs the stereochemical outcome of the amination reaction. Chiral phosphoric acids have emerged as powerful catalysts for a variety of enantioselective transformations and could be applicable in this context.

Furthermore, the resolution of a racemic mixture of this compound or a suitable precursor can be employed. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers and subsequent liberation of the desired enantiomer.

Table 2: Potential Enantioselective Synthesis Strategies

| Strategy | Key Transformation | Chiral Source | Potential Outcome |

| Asymmetric Reduction | Reduction of a 4-acylisoxazole | Chiral reducing agent (e.g., CBS catalyst) | Enantioenriched alcohol precursor |

| Asymmetric Amination | Amination of a prochiral isoxazole derivative | Chiral amine or chiral catalyst | Enantioenriched amine product |

| Diastereomeric Resolution | Salt formation and separation | Chiral resolving agent | Separation of enantiomers |

Process Optimization and Scale-up Considerations in Production

The transition of a synthetic route for this compound from the laboratory to an industrial scale requires careful process optimization to ensure safety, efficiency, and cost-effectiveness. Key considerations include the choice of starting materials, reagents, and solvents, as well as the optimization of reaction parameters such as temperature, pressure, and reaction time.

For large-scale production, the use of hazardous or expensive reagents should be minimized. For example, replacing metal hydrides with catalytic hydrogenation for reduction steps can improve safety and reduce waste. The development of a robust and scalable purification method is also critical. Crystallization is often preferred over chromatography for large-scale purification due to its lower cost and environmental impact.

The implementation of flow chemistry can offer significant advantages for the scale-up of isoxazole synthesis. Flow reactors can provide better control over reaction parameters, leading to improved yields and selectivity, as well as enhanced safety for highly exothermic or hazardous reactions.

Process analytical technology (PAT) can be employed to monitor the reaction in real-time, allowing for better process control and optimization. This can help to ensure consistent product quality and identify any potential issues early in the production process. A thorough understanding of the reaction kinetics and thermodynamics is also essential for successful scale-up.

Finally, a comprehensive risk assessment should be conducted to identify and mitigate any potential safety hazards associated with the large-scale synthesis of this compound. This includes considering the toxicity and flammability of all materials used in the process, as well as the potential for runaway reactions.

Chemical Reactivity and Transformation Chemistry of 5 Isopropylisoxazol 4 Yl Methanamine

Reactivity of the Primary Aminomethyl Moiety

The primary aminomethyl group (-CH₂NH₂) is characterized by the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties. This moiety serves as the primary site for a variety of common and predictable chemical reactions.

The nitrogen atom of the primary amine acts as a potent nucleophile, readily participating in nucleophilic substitution reactions with electrophilic substrates, most notably alkyl halides. This N-alkylation process proceeds via an Sₙ2 mechanism, leading to the formation of more substituted amines.

The reaction can be difficult to control, as the resulting secondary amine is often more nucleophilic than the primary amine from which it was formed. Consequently, the reaction can proceed further to yield a tertiary amine and ultimately a quaternary ammonium (B1175870) salt if sufficient alkylating agent is used libretexts.org. To achieve mono-alkylation, specific reaction conditions or a large excess of the starting amine may be required.

Table 1: Representative N-Alkylation Reactions

| Alkylating Agent | Product Name |

|---|---|

| Methyl Iodide | N-Methyl-(5-isopropylisoxazol-4-yl)methanamine |

| Ethyl Bromide | N-Ethyl-(5-isopropylisoxazol-4-yl)methanamine |

One of the most fundamental reactions of primary amines is acylation to form amides. (5-Isopropylisoxazol-4-yl)methanamine is expected to react readily with acylating agents such as acyl chlorides and acid anhydrides. libretexts.orglibretexts.org The reaction proceeds through a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. libretexts.org This is typically followed by the elimination of a leaving group (e.g., chloride or carboxylate), resulting in the formation of a stable amide bond. These reactions are generally high-yielding and often occur rapidly at room temperature. libretexts.org A base like pyridine (B92270) or NaOH is commonly added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. libretexts.org

Table 2: Examples of Acylation Reactions

| Acylating Agent | Product Name |

|---|---|

| Acetyl Chloride | N-((5-Isopropylisoxazol-4-yl)methyl)acetamide |

| Benzoyl Chloride | N-((5-Isopropylisoxazol-4-yl)methyl)benzamide |

The primary amine of this compound can undergo condensation with aldehydes or ketones to form imines, also known as Schiff bases. libretexts.orglibretexts.org This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon to form an unstable carbinolamine intermediate. chemistrysteps.com Subsequent dehydration (elimination of a water molecule) yields the final imine product, which is characterized by a carbon-nitrogen double bond (C=N). chemistrysteps.comresearchgate.net The formation of imines is a reversible process, and the equilibrium can be driven toward the product by removing water from the reaction mixture. chemistrysteps.com The optimal pH for this reaction is typically mildly acidic, around 4-5. libretexts.orglibretexts.orgchemistrysteps.com

Table 3: Schiff Base Formation with Various Carbonyl Compounds

| Carbonyl Compound | Product Class | Product Name |

|---|---|---|

| Benzaldehyde | Aldimine | (E)-N-Benzylidene-1-(5-isopropylisoxazol-4-yl)methanamine |

| Acetone | Ketimine | N-(Propan-2-ylidene)-1-(5-isopropylisoxazol-4-yl)methanamine |

The reactions described above serve as foundational steps for further functionalization of the molecule. The formation of amides and imines introduces new functionalities that can be used for subsequent chemical transformations. For instance, the imines formed in section 3.1.3 can be readily reduced to secondary amines through processes like catalytic hydrogenation or treatment with reducing agents such as sodium borohydride (B1222165). This two-step process of imine formation followed by reduction is known as reductive amination and is a powerful method for creating substituted amines. chemistrysteps.com Furthermore, acylation can be used to introduce reporter groups, linkers for bioconjugation, or moieties that alter the molecule's physical properties. These derivatization strategies highlight the role of the aminomethyl group as a versatile handle for constructing more complex molecular architectures. chemrxiv.org

Reactivity of the Isoxazole (B147169) Heterocyclic Ring System

The isoxazole ring is an electron-deficient aromatic heterocycle due to the electronegativity of the nitrogen and oxygen atoms. This electronic nature makes it generally unreactive toward electrophilic substitution but susceptible to nucleophilic attack, particularly if a suitable leaving group is present.

Electrophilic Substitution: The electron-deficient character of the isoxazole ring deactivates it towards electrophilic aromatic substitution. organic-chemistry.org When such reactions are forced, they are known to occur preferentially at the C4 position, which possesses the highest electron density. reddit.com In the case of this compound, this position is already substituted. Therefore, direct electrophilic attack on the isoxazole ring is predicted to be difficult and would likely require harsh conditions.

Nucleophilic Substitution: The isoxazole ring is more amenable to nucleophilic aromatic substitution (SNAr), especially when substituted with a strong electron-withdrawing group that can act as a good leaving group. For example, studies on 5-nitroisoxazoles have shown that the nitro group can be efficiently displaced by a wide range of O-, N-, S-, and C-nucleophiles. rsc.org By analogy, if a derivative of the title compound, such as 5-halo- or 5-nitro-(isoxazol-4-yl)methanamine, were prepared, it would be expected to undergo similar nucleophilic substitution reactions at the C5 position.

Another significant reaction pathway for isoxazoles involves ring-opening upon treatment with nucleophiles or under reductive or photochemical conditions. researchgate.netnih.gov The weak N-O bond is susceptible to cleavage, particularly with strong bases, which can lead to the formation of versatile acyclic intermediates like β-ketonitriles. nsf.gov Electrophilic agents can also induce ring-opening; for instance, treatment of C4-substituted isoxazoles with an electrophilic fluorinating agent has been shown to yield tertiary fluorinated carbonyl compounds. nih.govorganic-chemistry.org

Ring-Opening and Rearrangement Reactions

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is susceptible to various ring-opening and rearrangement reactions, often triggered by heat, light, or chemical reagents. The specific reactivity of this compound in this regard has not been extensively documented in the scientific literature. However, by examining the behavior of analogous 4-substituted isoxazoles, we can infer potential transformation pathways.

One of the most notable rearrangement reactions of isoxazoles and other five-membered heterocycles is the Boulton–Katritzky rearrangement . This reaction typically involves the thermal or base-catalyzed rearrangement of a 3-acylamino- or 3-aroylamino-isoxazole to an isomeric heterocyclic system. nih.gov For instance, the base-promoted Boulton–Katritzky rearrangement of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones leads to the formation of 3-hydroxy-2-(2-aryl rsc.orgorganic-chemistry.orgresearchgate.nettriazol-4-yl)pyridines. While direct evidence for the participation of this compound in such a rearrangement is lacking, the presence of the aminomethyl group at the 4-position suggests that suitable derivatization could potentially lead to substrates for related rearrangements. The general mechanism of the Boulton-Katritzky rearrangement involves the formation of an anion from a starting hydrazone, followed by intramolecular recyclization with the opening of the isoxazole ring and the formation of a new N-N bond. nih.gov

Ring-opening reactions of the isoxazole moiety are also a significant aspect of their chemistry. For isoxazoles substituted with an electron-withdrawing group at the 4-position, electrochemical and yeast-catalyzed N–O bond cleavage has been observed. rsc.org Furthermore, a ring-opening fluorination of 4-substituted isoxazoles has been developed, which, upon treatment with an electrophilic fluorinating agent like Selectfluor, yields tertiary fluorinated carbonyl compounds. organic-chemistry.orgacs.org This reaction proceeds through fluorination followed by deprotonation and cleavage of the N-O bond. acs.org Although the aminomethyl group in this compound is not strongly electron-withdrawing, its influence on the electronic properties of the isoxazole ring could facilitate ring-opening under specific conditions.

The isoxazole ring can also undergo transformation into other heterocyclic systems. For example, in the presence of an aromatic aldehyde, the isoxazole ring can open and subsequently react to form 3,5-dicyano-4H-pyran-2-amines or N-arylidenefuran-2-amines. rsc.org

Exploration of Reaction Mechanisms for Key Transformations of Aminomethylisoxazoles

Due to the limited specific research on this compound, a detailed exploration of its reaction mechanisms must be inferred from the known reactivity of the isoxazole ring and the aminomethyl substituent.

The mechanism of the Boulton-Katritzky rearrangement , a potential transformation for derivatives of aminomethylisoxazoles, is a well-studied example of a mononuclear heterocyclic rearrangement. nih.gov A plausible mechanism for a base-promoted rearrangement of a suitable hydrazone derivative would involve the following steps:

Deprotonation of the hydrazone by a base to form an anionic intermediate.

Intramolecular nucleophilic attack of the anionic nitrogen onto the isoxazole ring nitrogen.

Cleavage of the weak N-O bond of the isoxazole ring, leading to a ring-opened intermediate.

Subsequent cyclization and protonation to yield the final rearranged heterocyclic product, such as a 1,2,3-triazole derivative. nih.gov

The ring-opening fluorination of 4-substituted isoxazoles with an electrophilic fluorinating agent provides another example of a relevant reaction mechanism. This process is thought to proceed via:

Electrophilic attack of the fluorinating agent on the isoxazole ring.

Deprotonation at the 4-position, facilitated by the substituent.

Cleavage of the N-O bond, leading to the formation of an α-fluorocyanoketone. organic-chemistry.orgacs.org

The reactivity of the aminomethyl group itself is expected to follow standard amine chemistry. For instance, it can act as a nucleophile in reactions such as alkylation, acylation, and condensation with carbonyl compounds to form imines.

Chemical Stability and Degradation Pathways of this compound

The chemical stability and degradation pathways of this compound are not specifically detailed in the available literature. However, the stability of the molecule will be influenced by the inherent properties of the isoxazole ring and the aminomethyl substituent.

Isoxazole rings are generally considered to be relatively stable aromatic systems. However, they can be susceptible to degradation under certain conditions. For instance, some 5-hydroxyoxazole-4-carboxy derivatives have been found to be unstable towards hydrolytic ring-opening and decarboxylation. nih.gov While this compound does not possess these specific substituents, this highlights the potential for hydrolytic instability of the isoxazole ring under certain pH conditions.

The aminomethyl group can also be a site of degradation. Amines are known to be susceptible to oxidation. Oxidative degradation can be catalyzed by light, metal ions, or other oxidizing agents, leading to the formation of various degradation products. mdpi.com

Based on the chemistry of related compounds, potential degradation pathways for this compound could include:

Hydrolysis: Cleavage of the isoxazole ring under acidic or basic conditions, potentially leading to the formation of β-dicarbonyl compounds or their derivatives.

Oxidation: Oxidation of the aminomethyl group to an imine or a carboxylic acid, or oxidation of the isopropyl group.

Photodegradation: Degradation upon exposure to ultraviolet or visible light, a common pathway for many organic molecules containing heteroaromatic rings. mdpi.com

The stability of a related compound, 4-aminopyridine, has been studied, showing that it can be stable for extended periods when protected from light. researchgate.net This suggests that protection from light may also be important for the stability of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Isopropylisoxazol 4 Yl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For (5-Isopropylisoxazol-4-yl)methanamine, a combination of ¹H and ¹³C NMR, along with two-dimensional techniques such as COSY, HSQC, and HMBC, would be employed for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the different types of protons in the molecule. The isopropyl group would exhibit a septet for the methine proton and a doublet for the two equivalent methyl groups. The methylene (B1212753) protons of the aminomethyl group would likely appear as a singlet, or a doublet if coupled to the amine protons, which themselves may present as a broad singlet. The isoxazole (B147169) ring proton, if present, would also have a characteristic chemical shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom. The chemical shifts of the isoxazole ring carbons would be indicative of their electronic environment. The carbons of the isopropyl group (methine and methyl) and the aminomethyl group would also resonate at characteristic frequencies.

2D NMR Spectroscopy: To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, for instance, confirming the coupling between the isopropyl methine proton and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for establishing the connectivity between different parts of the molecule, for example, by showing correlations between the protons of the aminomethyl group and the carbons of the isoxazole ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Integration |

| Isopropyl-CH | 3.0 - 3.5 | 25 - 35 | Septet | 1H |

| Isopropyl-CH₃ | 1.2 - 1.5 | 20 - 25 | Doublet | 6H |

| CH₂-NH₂ | 3.8 - 4.2 | 35 - 45 | Singlet | 2H |

| NH₂ | 1.5 - 3.0 | - | Broad Singlet | 2H |

| Isoxazole C3 | - | 155 - 165 | - | - |

| Isoxazole C4 | 8.0 - 8.5 | 100 - 110 | Singlet | 1H |

| Isoxazole C5 | - | 170 - 180 | - | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₇H₁₂N₂O), HRMS would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its molecular formula.

The expected monoisotopic mass of this compound is approximately 140.09496 g/mol . HRMS analysis, often coupled with techniques like electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 141.1022. The high resolution of the instrument allows for the differentiation of this ion from other species with the same nominal mass but different elemental compositions.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecule. By inducing fragmentation of the parent ion, characteristic daughter ions are produced, which provide valuable structural information. For instance, the loss of the aminomethyl group or fragmentation of the isopropyl group would lead to specific fragment ions that can be used to piece together the molecular structure.

Interactive Data Table: Expected HRMS Data

| Ion | Formula | Calculated m/z | Observed m/z | Mass Error (ppm) |

| [M+H]⁺ | C₇H₁₃N₂O⁺ | 141.10224 | To be determined | < 5 |

| [M-NH₂]⁺ | C₇H₁₀NO⁺ | 124.07569 | To be determined | < 5 |

| [M-CH(CH₃)₂]⁺ | C₄H₅N₂O⁺ | 97.04019 | To be determined | < 5 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the isopropyl and methylene groups would be observed around 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations of the isoxazole ring are expected in the 1500-1650 cm⁻¹ region. The N-O stretching vibration of the isoxazole ring typically appears around 1350-1450 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the N-H and O-H stretches are often weak in Raman, the C=C and C=N ring stretching modes are typically strong and can provide valuable structural information. The symmetric C-H bending and stretching vibrations of the isopropyl group would also be observable.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

| N-H (amine) | 3300 - 3500 | Weak | Stretching |

| C-H (aliphatic) | 2850 - 3000 | 2850 - 3000 | Stretching |

| C=N (isoxazole) | 1600 - 1650 | Strong | Stretching |

| C=C (isoxazole) | 1500 - 1580 | Strong | Stretching |

| N-O (isoxazole) | 1350 - 1450 | Moderate | Stretching |

| C-N (amine) | 1000 - 1250 | Moderate | Stretching |

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods provide valuable information about the connectivity and functional groups, X-ray crystallography offers the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles.

The resulting crystal structure would confirm the planarity of the isoxazole ring and the geometry of the isopropyl and aminomethyl substituents. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the solid-state properties of the compound. This technique would provide the ultimate proof of the molecular structure, corroborating the assignments made by spectroscopic methods.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if chiral)

This compound itself is not chiral as it does not possess a stereocenter and lacks any element of chirality. Therefore, it will not exhibit optical activity. Consequently, chiroptical spectroscopy techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD), which are used to study chiral molecules, would not be applicable for determining enantiomeric purity or absolute configuration in this case. The molecule is achiral and will not rotate the plane of polarized light.

Computational Chemistry and Theoretical Investigations of 5 Isopropylisoxazol 4 Yl Methanamine

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It would be the primary method for exploring the electronic structure of (5-Isopropylisoxazol-4-yl)methanamine. A typical study would involve optimizing the molecule's geometry to find its most stable three-dimensional arrangement. From this optimized structure, a wealth of electronic properties can be calculated to predict its reactivity.

Analysis of Frontier Molecular Orbitals (FMOs) and Electron Density Distributions

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical stability and reactivity. researchgate.netmalayajournal.org A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, would reveal the electron-rich and electron-poor regions of this compound. malayajournal.org This information is invaluable for predicting how the molecule would interact with other chemical species, highlighting potential sites for electrophilic and nucleophilic attack.

Hypothetical Data for FMO Analysis of this compound:

| Parameter | Value (eV) |

| HOMO Energy | N/A |

| LUMO Energy | N/A |

| HOMO-LUMO Gap | N/A |

| Note: Data is not available from existing research. |

Computational Studies of Reaction Pathways and Transition States

DFT calculations are instrumental in mapping out potential reaction pathways. By calculating the energies of reactants, products, and intermediate transition states, researchers can determine the most likely mechanism for a given reaction involving this compound. Identifying the transition state structures and their associated energy barriers provides quantitative insights into reaction kinetics.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. An MD simulation of this compound would involve calculating the forces between atoms and using these to predict their motions. This approach is essential for understanding the molecule's conformational flexibility, identifying its preferred shapes (conformers), and assessing how these might change in different environments.

Furthermore, by including solvent molecules in the simulation, the influence of the solvent on the structure and dynamics of this compound can be explicitly studied. This is crucial for understanding its behavior in a realistic chemical setting.

Quantitative Structure-Property Relationship (QSPR) Modeling for Prediction of Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. If a dataset of related isoxazole (B147169) compounds with known properties were available, a QSPR model could be developed to predict various attributes of this compound, such as its boiling point, solubility, or other relevant chemical characteristics. This approach relies on the principle that the structure of a molecule dictates its properties.

Applications of 5 Isopropylisoxazol 4 Yl Methanamine in Non Biological Chemical Science

As a Versatile Chemical Building Block and Synthetic Intermediate

The inherent reactivity of the primary amine and the aromatic isoxazole (B147169) core makes (5-Isopropylisoxazol-4-yl)methanamine a valuable synthon in organic chemistry.

The isoxazole moiety is a well-established pharmacophore and a versatile synthetic intermediate. The presence of the aminomethyl group in this compound provides a reactive handle for the construction of more complex molecular architectures. This primary amine can readily undergo a variety of chemical transformations, including N-acylation, N-alkylation, and condensation reactions, to introduce new functional groups and build larger molecular frameworks.

These reactions are fundamental in the synthesis of diverse heterocyclic systems. For instance, the amine functionality can be utilized in cyclization reactions to form fused heterocyclic structures, which are of significant interest in medicinal and materials chemistry. The isoxazole ring itself can participate in various cycloaddition and rearrangement reactions, further expanding the synthetic possibilities. The strategic placement of the isopropyl and aminomethyl groups on the isoxazole ring can influence the regioselectivity and stereoselectivity of these transformations, allowing for the targeted synthesis of specific isomers of complex molecules.

The field of catalysis heavily relies on the design and synthesis of novel ligands that can coordinate with metal centers to modulate their catalytic activity and selectivity. This compound serves as a potential scaffold for the development of such ligands. The nitrogen atom of the methanamine group and the nitrogen and oxygen atoms of the isoxazole ring can act as coordination sites for metal ions.

Modification of the primary amine through reactions with various electrophiles can lead to the synthesis of a library of bidentate or multidentate ligands. For example, reaction with phosphorus- or sulfur-containing compounds can yield ligands with N, P or N, S donor sets, which are known to be effective in a range of catalytic transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis. The isopropyl group can impart specific steric bulk around the metal center, influencing the enantioselectivity of catalytic reactions. The modular nature of this scaffold allows for fine-tuning of the ligand's electronic and steric properties to optimize catalyst performance for a specific application.

Contributions to Materials Science and Engineering

The unique chemical structure of this compound also suggests its potential utility in the development of new materials with tailored properties.

The primary amine functionality of this compound allows for its incorporation into polymer backbones or as a pendant group. It can act as a monomer or a cross-linking agent in polymerization reactions, such as the formation of polyamides, polyimides, or polyurethanes. The incorporation of the isoxazole ring into the polymer structure can enhance thermal stability, flame retardancy, and mechanical properties.

Furthermore, this compound can be used to modify the surface of materials to create functional coatings. The amine group can react with surface functionalities of various substrates, anchoring the isoxazole moiety to the surface. Such coatings could impart desirable properties like corrosion resistance, altered hydrophobicity, or specific recognition capabilities.

The isoxazole ring system is known to exhibit interesting photophysical and electronic properties. By incorporating this compound into larger conjugated systems, it is possible to develop novel organic electronic materials. These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The specific substitution pattern of the isoxazole ring can be used to tune the energy levels and charge transport properties of the resulting materials.

Advanced Analytical Methodologies for Characterization and Quantification

The accurate characterization and quantification of this compound and its derivatives are crucial for their successful application in synthesis and materials science. A suite of modern analytical techniques is employed for this purpose.

Table 1: Analytical Techniques for the Characterization of this compound

| Analytical Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | |

| 1H NMR | Provides information on the number and chemical environment of protons, confirming the presence of the isopropyl, methanamine, and isoxazole ring protons. |

| 13C NMR | Determines the number and types of carbon atoms in the molecule, aiding in structural elucidation. |

| Mass Spectrometry (MS) | |

| Electrospray Ionization (ESI-MS) | Provides the molecular weight of the compound and can be used for fragmentation studies to confirm the structure. |

| High-Resolution Mass Spectrometry (HRMS) | Determines the exact mass of the molecule, allowing for the determination of its elemental composition. |

| Chromatographic Techniques | |

| Gas Chromatography (GC) | Used for the separation and quantification of volatile derivatives of the compound. |

| High-Performance Liquid Chromatography (HPLC) | Enables the separation, purification, and quantification of the compound from reaction mixtures and complex matrices. |

| Spectroscopic Techniques | |

| Infrared (IR) Spectroscopy | Identifies the presence of functional groups such as the N-H stretch of the amine and the characteristic vibrations of the isoxazole ring. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions within the molecule, which is useful for studying its photophysical properties. |

These analytical methods, often used in combination, provide a comprehensive understanding of the purity, structure, and properties of this compound, ensuring its effective use in various chemical applications.

Future Research Directions and Emerging Trends in 5 Isopropylisoxazol 4 Yl Methanamine Chemistry

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of polysubstituted isoxazoles is a cornerstone of accessing compounds like (5-Isopropylisoxazol-4-yl)methanamine. While classical methods such as the 1,3-dipolar cycloaddition of nitrile oxides with alkynes are well-established, future research is trending towards more efficient, sustainable, and versatile strategies. nih.govwikipedia.org

A primary focus will be the development of novel catalytic systems that offer improved regioselectivity and yield under milder conditions. For instance, methods employing hypervalent iodine species to catalyze intramolecular oxidative cycloadditions of aldoximes present a promising route for creating fused isoxazole (B147169) structures, a strategy that could be adapted for specific substitution patterns. mdpi.com Similarly, the use of inexpensive and abundant metal catalysts, such as copper, in cycloaddition reactions is an area of active development, aiming to reduce costs and environmental impact. organic-chemistry.org

| Synthetic Approach | Traditional Methodologies | Emerging & Future Directions |

| Primary Reaction | 1,3-dipolar cycloaddition of nitrile oxides and alkynes. wikipedia.org | Catalytic intramolecular oxidative cycloaddition. mdpi.com |

| Catalysts | Often requires stoichiometric reagents or harsh conditions. | Hypervalent iodine species, copper salts, organocatalysts. mdpi.comorganic-chemistry.orgfzgxjckxxb.com |

| Reaction Conditions | Elevated temperatures, organic solvents. beilstein-journals.org | Room temperature, aqueous media, one-pot synthesis. olemiss.edufzgxjckxxb.com |

| Efficiency | Multi-step processes with intermediate purification. | Streamlined multi-component reactions, reduced workup. fzgxjckxxb.com |

Exploration of Advanced Catalytic Applications and Organocatalysis

Beyond its synthesis, the structure of this compound, which features a primary amine tethered to a heterocyclic core, suggests significant potential for its use in catalysis. The future exploration of its catalytic capabilities, particularly in organocatalysis, represents a compelling research avenue.

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, is a rapidly expanding field. The primary amine moiety of this compound could function as a key catalytic group, analogous to other well-known amine-based catalysts. Research will likely investigate its efficacy in promoting a variety of classic organic transformations, such as aldol (B89426) and Mannich reactions, Michael additions, and asymmetric syntheses. The development of chiral variants of this compound could be particularly valuable for enantioselective catalysis, a critical technology in pharmaceutical synthesis.

Furthermore, the isoxazole ring itself, with its nitrogen and oxygen heteroatoms, can act as a ligand for metal centers. Future work may involve designing novel metal complexes incorporating this compound as a ligand. These new metal-based catalysts could exhibit unique reactivity and selectivity in cross-coupling reactions, hydrogenations, or oxidations, driven by the specific electronic and steric properties imparted by the isoxazolylmethanamine scaffold. The exploration of isoxazole derivatives in organocatalytic 1,3-dipolar cycloadditions to generate other complex heterocycles is also an emerging area. globethesis.com

Integration with Flow Chemistry and Automation for Scalable and Sustainable Synthesis

The transition from traditional batch processing to continuous flow chemistry is a major trend in modern organic synthesis, offering enhanced safety, scalability, and efficiency. The synthesis of isoxazole derivatives is particularly well-suited for this technology. researchgate.net Future research on this compound will almost certainly involve the development of continuous flow processes for its production.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial when dealing with unstable intermediates like nitrile oxides, often used in isoxazole synthesis. mdpi.comresearchgate.net The improved heat transfer in microreactors mitigates risks associated with exothermic reactions, allowing for safer operating conditions. acs.org Furthermore, flow systems facilitate the "telescoping" of multi-step syntheses, where the output of one reactor is fed directly into the next without the need for isolating and purifying intermediates, significantly shortening production times. researchgate.netacs.org

The integration of automation with flow chemistry platforms represents the next frontier. Automated systems can perform reaction screening and optimization with minimal human intervention, rapidly identifying the ideal conditions for synthesizing this compound and its analogs. researchgate.netnih.govresearchgate.net This approach not only accelerates the research and development cycle but also ensures high reproducibility and facilitates a seamless transition from laboratory-scale discovery to large-scale manufacturing, making the synthesis more sustainable and economically viable.

| Feature | Batch Synthesis | Flow Chemistry & Automation |

| Process Control | Limited control over temperature gradients and mixing. | Precise control over temperature, pressure, and residence time. acs.org |

| Safety | Higher risk with exothermic reactions and unstable intermediates. | Enhanced heat transfer and small reaction volumes improve safety. researchgate.net |

| Scalability | Scaling up can be challenging and non-linear. | Readily scalable by running the system for longer periods. |

| Efficiency | Requires isolation and purification at each step. | Enables multi-step "telescoped" synthesis without isolation. nih.gov |

| Optimization | Manual, time-consuming, and resource-intensive. | Automated platforms for high-throughput screening and optimization. researchgate.net |

Deeper Theoretical Understanding through Advanced Computational Models and Machine Learning Approaches

In parallel with experimental work, advanced computational chemistry and machine learning (ML) are becoming indispensable tools for accelerating the design and discovery of new molecules and reactions. Future research on this compound will heavily rely on these in silico approaches.

Theoretical studies using methods like Density Functional Theory (DFT) can provide deep insights into the electronic structure, reactivity, and spectral properties of isoxazole derivatives. researchgate.net These computational models can be used to predict reaction mechanisms, rationalize observed regioselectivity in synthetic reactions, and design new derivatives with tailored electronic properties for specific applications, such as catalysis or materials science.

Machine learning is emerging as a transformative technology in chemical synthesis. researchgate.net ML models, trained on large datasets of experimental reactions, can predict the outcomes of reactions, including yields and side products, with increasing accuracy. acs.orgprinceton.edu For isoxazole chemistry, ML algorithms could be used to predict the success of a planned synthetic route for this compound under various conditions, thereby minimizing trial-and-error experimentation. researchgate.netucla.edu These predictive models can also identify the most influential molecular descriptors that govern reaction performance, offering valuable mechanistic insights. princeton.edu This synergy between computational prediction and experimental validation will undoubtedly accelerate the exploration and optimization of the chemistry surrounding this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (5-Isopropylisoxazol-4-yl)methanamine, and what analytical methods validate its purity?

- Methodological Answer : The compound is typically synthesized via cyclization reactions involving isoxazole precursors. For example, substituted isoxazoles can undergo alkylation or amination reactions using reagents like potassium hydroxide in ethanol under reflux conditions . Purity validation employs HPLC for quantitative analysis, complemented by FTIR to confirm functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹) and ¹H/¹³C NMR to resolve structural ambiguities (e.g., isopropyl group splitting patterns) .

Q. How do researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies involve accelerated degradation tests under controlled humidity (e.g., 40–75% RH) and temperature (25–40°C) over 1–6 months. LC-MS monitors degradation products, while DSC (Differential Scanning Calorimetry) identifies thermal decomposition thresholds. Storage recommendations (e.g., inert atmosphere, −20°C) are derived from these data .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (±2 ppm error). 2D NMR (e.g., HSQC, HMBC) resolves regiochemical ambiguities in the isoxazole ring, while X-ray crystallography (if crystalline) provides absolute configuration validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or impurities. A tiered approach includes:

- Reproducing studies using standardized protocols (e.g., OECD guidelines).

- Comparative dose-response analyses across multiple models (e.g., in vitro vs. ex vivo).

- Metabolite profiling to rule out interference from degradation byproducts .

Q. What strategies optimize the reaction yield of this compound in multi-step syntheses?

- Methodological Answer : Yield optimization involves:

- Screening Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) to enhance regioselectivity in cyclization steps .

- Microwave-assisted synthesis to reduce reaction time and byproduct formation .

- DoE (Design of Experiments) to identify critical parameters (e.g., temperature, solvent polarity) .

Q. How do computational methods aid in predicting the reactivity of this compound in novel reactions?

- Methodological Answer : DFT (Density Functional Theory) calculations (e.g., B3LYP/6-31G*) model electrophilic substitution sites on the isoxazole ring. Molecular docking predicts binding affinities for target proteins (e.g., enzymes), guiding functionalization strategies for enhanced bioactivity .

Q. What protocols address discrepancies in spectral data during structural elucidation?

- Methodological Answer : Discrepancies (e.g., unexpected NMR shifts) require:

- Repeating experiments under anhydrous conditions to exclude solvent artifacts.

- Comparing experimental data with NIST Chemistry WebBook reference spectra .

- Utilizing isotopic labeling (e.g., ¹⁵N) to trace nitrogen atom positions in the isoxazole ring .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Methodological Answer : Contradictions may stem from polymorphic forms or hydration states. Systematic solubility profiling using UV-Vis spectroscopy at controlled temperatures (10–40°C) and Hansen solubility parameter analysis can reconcile discrepancies .

Safety and Handling

Q. What safety protocols are essential when handling this compound in electrophilic reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.